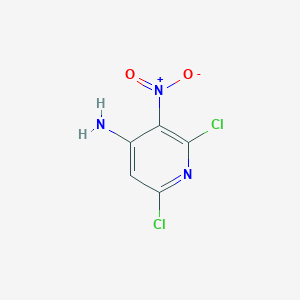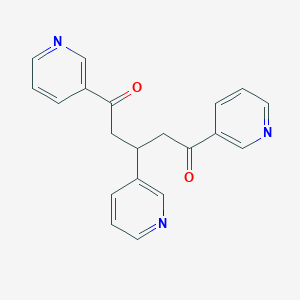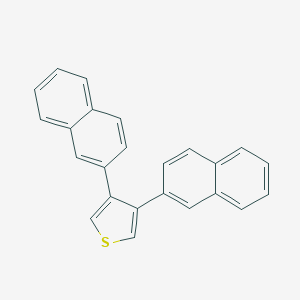
3,4-Di(naphthalen-2-yl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Di(naphthalen-2-yl)thiophene (DNT) is a compound used extensively in scientific research. It is a member of the thiophene family of organic compounds, which are widely used in the field of organic electronics due to their excellent electronic properties. DNT has been shown to exhibit strong fluorescence, making it useful for a variety of applications in materials science and biochemistry.
作用機序
The exact mechanism of action of 3,4-Di(naphthalen-2-yl)thiophene is not well understood. However, it is believed that the compound interacts with certain biomolecules in a specific way, leading to changes in their fluorescence properties. This makes 3,4-Di(naphthalen-2-yl)thiophene a useful tool for studying the structure and function of proteins and other biomolecules.
生化学的および生理学的効果
3,4-Di(naphthalen-2-yl)thiophene has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible, making it a useful tool for studying biological systems.
実験室実験の利点と制限
One of the main advantages of using 3,4-Di(naphthalen-2-yl)thiophene in laboratory experiments is its strong fluorescence properties. This makes it easy to detect and study biomolecules in a variety of systems. Additionally, 3,4-Di(naphthalen-2-yl)thiophene is relatively easy to synthesize and is commercially available in high purity. One limitation of using 3,4-Di(naphthalen-2-yl)thiophene is that it may not be suitable for certain applications due to its specific fluorescence properties.
将来の方向性
There are several potential future directions for research involving 3,4-Di(naphthalen-2-yl)thiophene. One area of interest is the development of new organic electronic devices using 3,4-Di(naphthalen-2-yl)thiophene and other thiophene derivatives. Additionally, 3,4-Di(naphthalen-2-yl)thiophene could be used in the development of new fluorescent probes for studying biological systems. Finally, further research is needed to fully understand the mechanism of action of 3,4-Di(naphthalen-2-yl)thiophene and its potential applications in various fields of science.
合成法
There are several methods for synthesizing 3,4-Di(naphthalen-2-yl)thiophene, including Pd-catalyzed cross-coupling reactions and Suzuki-Miyaura coupling reactions. One of the most common methods for synthesizing 3,4-Di(naphthalen-2-yl)thiophene is through the reaction of 2-bromo-1-naphthalene with 2-thiophenylboronic acid in the presence of a palladium catalyst. This method typically yields high purity 3,4-Di(naphthalen-2-yl)thiophene with good yields.
科学的研究の応用
3,4-Di(naphthalen-2-yl)thiophene has been used extensively in scientific research due to its unique properties. It has been shown to be a useful fluorescent probe for detecting proteins and other biomolecules. Additionally, 3,4-Di(naphthalen-2-yl)thiophene has been used in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices.
特性
CAS番号 |
100990-31-6 |
|---|---|
製品名 |
3,4-Di(naphthalen-2-yl)thiophene |
分子式 |
C24H16S |
分子量 |
336.4 g/mol |
IUPAC名 |
3,4-dinaphthalen-2-ylthiophene |
InChI |
InChI=1S/C24H16S/c1-3-7-19-13-21(11-9-17(19)5-1)23-15-25-16-24(23)22-12-10-18-6-2-4-8-20(18)14-22/h1-16H |
InChIキー |
LGIPRZDWDCNVPJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC=C3C4=CC5=CC=CC=C5C=C4 |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC=C3C4=CC5=CC=CC=C5C=C4 |
同義語 |
3,4-DI-NAPHTHALEN-2-YL-THIOPHENE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



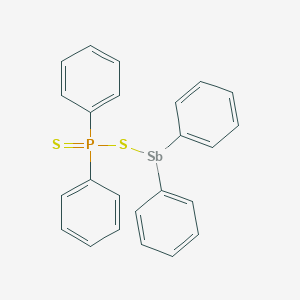
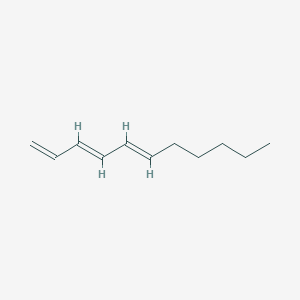
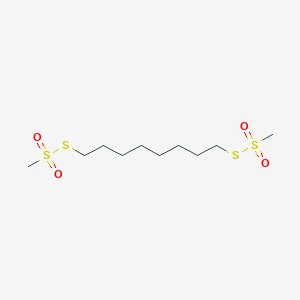
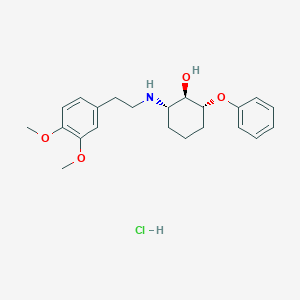

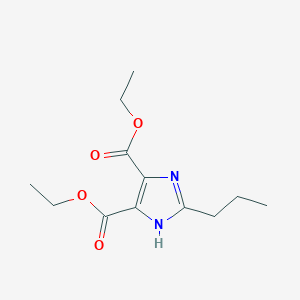
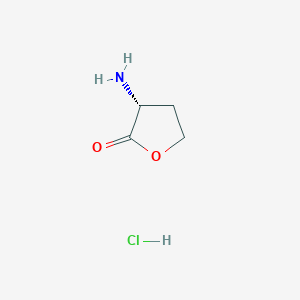
![2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B19423.png)
![4,6-dichloro-1H-imidazo[4,5-c]pyridine](/img/structure/B19425.png)
